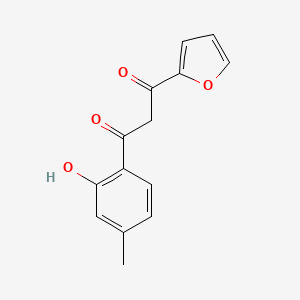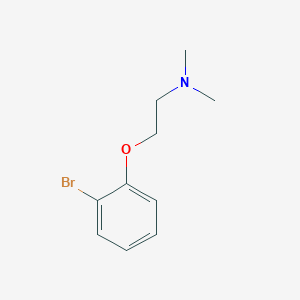
2-(2-Bromophenoxy)-N,N-dimethylethanamine
説明
2-(2-Bromophenoxy)-N,N-dimethylethanamine (2-BPDE) is an organic compound that is used in various scientific research applications. It is an aliphatic amine with a bromophenoxy-substituted dimethyl group. It is a versatile compound that can be used in a variety of experiments and applications, such as in organic synthesis, biochemistry, and pharmacology.
科学的研究の応用
Antidepressant and Sedative Drug Leads
Marine-derived compounds similar to 2-(2-Bromophenoxy)-N,N-dimethylethanamine, such as 2-(1H-indol-3-yl)-N,N-dimethylethanamine, have been investigated for their antidepressant and sedative properties. These compounds have shown significant antidepressant-like action and potent sedative activity in both in vitro and in vivo studies, primarily mediated via interaction with serotonin receptors. The presence of bromine in these compounds is particularly noted for creating novel chemical space and electrostatic interactions, which are crucial in their biological activities (Ibrahim et al., 2017).
Synthesis and Antioxidant Properties
Synthesis of bromophenols, which are structurally related to this compound, has been explored for their potential antioxidant properties. These synthesized compounds, including derivatives with bromine, have demonstrated effective antioxidant power in various in vitro assays. This highlights their potential as molecules for use owing to their strong antioxidant properties (Çetinkaya et al., 2012).
Carbonic Anhydrase Inhibitory Properties
Some studies have focused on the inhibitory effects of novel bromophenols on carbonic anhydrase enzymes. These compounds, including those structurally related to this compound, have shown effective inhibition of human carbonic anhydrase II, suggesting their potential as drug candidates for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Chemical Reactions and Mechanisms
Research has also delved into the chemical reactivity of compounds like this compound, exploring their behavior in various chemical reactions. For example, studies have looked into the palladium-catalyzed reactions of structurally related compounds, providing insights into their potential applications in chemical synthesis and drug development (Yap et al., 2014).
Environmental Impact and Treatment
The impact of bromophenols on the environment and their transformation during water treatmentprocesses has been a subject of study. For example, the oxidation of bromophenols and the formation of brominated polymeric products during water treatment with potassium permanganate have been investigated. This research is critical for understanding the environmental fate of these compounds and their potential risks when present in water sources (Jiang et al., 2014).
Neurotransmitter Receptor Imaging
Compounds structurally related to this compound have been studied for their potential use in neurotransmitter receptor imaging. For instance, certain derivatives have been identified as potent ligands for serotonin receptors, and their synthesis and evaluation have been conducted with the aim of developing radioligands for imaging brain receptors using positron emission tomography (PET) (Herth et al., 2012).
Marine Natural Products and Antibacterial Activity
The exploration of marine natural products, including brominated tryptophan derivatives that are structurally akin to this compound, has led to the discovery of compounds with antibacterial properties. These findings are significant in the search for new antibacterial agents and contribute to the understanding of marine biodiversity and its potential pharmaceutical applications (Segraves & Crews, 2005).
作用機序
Target of Action
Similar compounds have been found to interact with the genome polyprotein in hepatitis c virus (hcv) .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit antimicrobial activity, suggesting a potential interaction with microbial proteins or enzymes .
Result of Action
coli and S aureus, and antifungal action against C. albicans .
生化学分析
Biochemical Properties
It is likely that the compound interacts with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified .
Cellular Effects
It is possible that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information on the temporal effects of 2-(2-Bromophenoxy)-N,N-dimethylethanamine in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This includes any enzymes or cofactors that the compound interacts with, and any effects on metabolic flux or metabolite levels .
Transport and Distribution
This includes any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
特性
IUPAC Name |
2-(2-bromophenoxy)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-12(2)7-8-13-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWAXRLVNYTZJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358341 | |
| Record name | 2-(2-bromophenoxy)-N,N-dimethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886851-37-2 | |
| Record name | 2-(2-Bromophenoxy)-N,N-dimethylethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-bromophenoxy)-N,N-dimethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



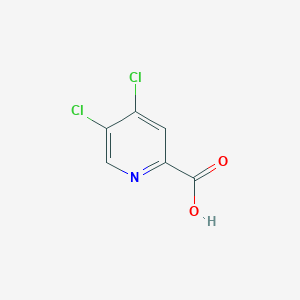


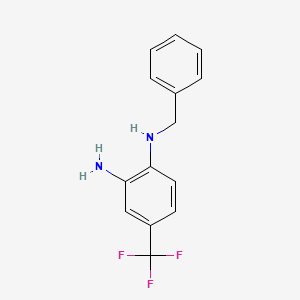

![{[(2-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B1331737.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B1331742.png)
![N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine](/img/structure/B1331747.png)
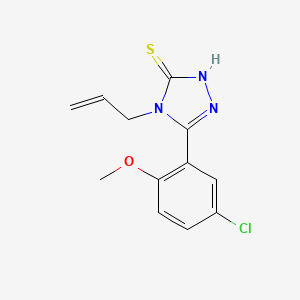
![2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1331750.png)
![[5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid](/img/structure/B1331759.png)
![1-[2-(4-Bromophenoxy)ethyl]piperidine](/img/structure/B1331761.png)
